Bromodiiodomethane

Description

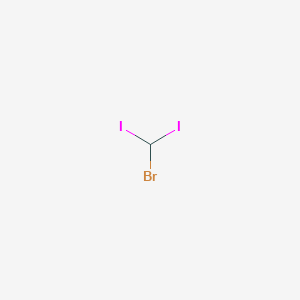

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bromo(diiodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBrI2/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGIGXMFLYACDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Br)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBrI2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204235 | |

| Record name | Bromodiiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557-95-9 | |

| Record name | Bromodiiodomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromodiiodomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromodiiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bromodiiodomethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of bromodiiodomethane (CHBrI₂), a trihalomethane of interest in organic synthesis. The document details the synthetic protocol, purification methods, and in-depth characterization using various spectroscopic techniques. All quantitative data is summarized in structured tables, and experimental workflows are visually represented to ensure clarity and reproducibility.

Synthesis of this compound

This compound is synthesized through the reaction of triiodomethane (iodoform) with bromine. The reaction is typically carried out in an inert solvent at a reduced temperature to control the reactivity of the halogen exchange.

Experimental Protocol

Reaction: CHI₃ + Br₂ → CHBrI₂ + IBr

A detailed experimental procedure for the synthesis of this compound is outlined below:

| Parameter | Value/Description |

| Reactants | Triiodomethane (Iodoform, CHI₃), Bromine (Br₂) |

| Solvent | Carbon Tetrachloride (CCl₄) |

| Temperature | 0 °C |

| Procedure | To a solution of triiodomethane in carbon tetrachloride, cooled to 0 °C in an ice bath, a stoichiometric amount of bromine is added dropwise with constant stirring. The reaction mixture is maintained at 0 °C for a specified period to ensure complete reaction. |

| Work-up | The reaction mixture is washed with an aqueous solution of sodium thiosulfate (B1220275) to remove unreacted bromine and iodine bromide. The organic layer is then washed with water and dried over an anhydrous drying agent (e.g., magnesium sulfate). The solvent is removed under reduced pressure. |

| Yield | Approximately 52%[1] |

Logical Workflow for Synthesis:

Purification

The crude this compound, a light yellow solid, is purified by recrystallization to remove any unreacted starting materials and by-products.

Experimental Protocol: Recrystallization

The selection of an appropriate solvent is critical for effective purification. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at lower temperatures. Based on the polar nature of the C-X bonds, polar solvents are generally tested.

| Parameter | Value/Description |

| Technique | Recrystallization |

| Solvent Selection | Ethanol (B145695) or a mixture of ethanol and water is often suitable for the recrystallization of polyhalogenated methanes. The optimal solvent system should be determined empirically. |

| Procedure | The crude solid is dissolved in a minimal amount of the hot solvent. The hot solution is filtered to remove any insoluble impurities. The filtrate is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals are collected by vacuum filtration and washed with a small amount of the cold solvent. |

| Drying | The crystals are dried under vacuum to remove any residual solvent. |

Workflow for Purification:

Characterization

The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic methods.

Physical Properties

| Property | Value |

| Chemical Formula | CHBrI₂[1] |

| Molar Mass | 346.732 g/mol [1] |

| Appearance | Light yellow solid[1] |

| Melting Point | 49 °C[1] |

| Boiling Point | 221.5 °C[1] |

| Solubility | Soluble in water, ethanol, and various organic solvents[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a single signal, as there is only one proton in the molecule. The chemical shift of this proton is influenced by the electronegativity of the attached halogens.

| Parameter | Expected Value |

| Nucleus | ¹H |

| Solvent | CDCl₃ |

| Chemical Shift (δ) | A singlet is expected. For comparison, the proton in dibromomethane (B42720) (CH₂Br₂) appears at approximately 4.95 ppm. The increased number of iodine atoms in this compound would likely shift this signal further downfield. |

| Multiplicity | Singlet |

| Integration | 1H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a single resonance for the carbon atom. The chemical shift will be significantly affected by the attached bromine and iodine atoms.

| Parameter | Expected Value |

| Nucleus | ¹³C |

| Solvent | CDCl₃ |

| Chemical Shift (δ) | A single peak is expected. PubChem indicates the availability of a ¹³C NMR spectrum for this compound[2]. The presence of one bromine and two iodine atoms will cause a significant downfield shift. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| Parameter | Expected Value |

| Ionization Method | Electron Ionization (EI) |

| Molecular Ion (M⁺) | A peak corresponding to the molecular weight (m/z ≈ 347) is expected. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), an M+2 peak of nearly equal intensity should be observed. |

| Key Fragments | Expected fragmentation pathways include the loss of halogen atoms. Key fragments would include [CHBrI]⁺, [CHI₂]⁺, [CHBr]⁺, [CHI]⁺, and [I]⁺. The NIST WebBook lists a mass spectrum for this compound, which can be used for detailed analysis[3]. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The key vibrational modes for this compound will be the C-H and C-X (X = Br, I) stretches and bends.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch | ~3000 cm⁻¹ |

| C-Br stretch | 600 - 500 cm⁻¹ |

| C-I stretch | ~500 cm⁻¹ |

Chemical Properties and Reactivity

This compound is a reactive compound due to the presence of the relatively weak C-I bonds. It can be used as a source of the bromoiodocarbene (:CBrI) radical upon treatment with a strong base. This carbene can then react with alkenes to form cyclopropanes.

Reaction Pathway for Carbene Formation and Cyclopropanation:

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined protocols and spectral data serve as a valuable resource for researchers in organic synthesis and related fields. The provided workflows and data tables are intended to facilitate the replication of these procedures and the unambiguous identification of the target compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Bromodiiodomethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodiiodomethane (CHBrI₂), a trihalomethane, is a compound of significant interest in organic synthesis due to its reactive nature. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and spectroscopic data to aid in its characterization. The information is presented to support its application in research and development, particularly in the synthesis of novel organic molecules.

Physical and Chemical Properties

This compound is a light yellow solid at standard conditions.[1] It is characterized by its high molar mass and density. The compound is soluble in water and various organic solvents.[1] A summary of its key physical and chemical properties is provided in the tables below.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | CHBrI₂ | [1][2] |

| Molar Mass | 346.732 g/mol | [1][2] |

| Appearance | Light yellow solid | [1] |

| Density | 3.6 ± 0.1 g/cm³ | [1] |

| Melting Point | 49 °C | [1] |

| Boiling Point | 221.5 °C | [1] |

| Solubility | Soluble in water, ethanol, and various organic solvents | [1] |

| Flash Point | 87.8 ± 18.4 °C | [1] |

Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 557-95-9 | [1][2] |

| IUPAC Name | bromo(diiodo)methane | [2] |

| InChI | InChI=1S/CHBrI2/c2-1(3)4/h1H | [2] |

| InChIKey | PTGIGXMFLYACDM-UHFFFAOYSA-N | [2] |

| SMILES | C(Br)(I)I | [2] |

Thermochemical Properties

| Property | Value | Reference |

| Enthalpy of Formation (ΔfH°₂₉₈) | 157.1 kJ/mol (computed) | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of iodoform (B1672029) (triiodomethane) with bromine.[1]

Reaction: CHI₃ + Br₂ → CHBrI₂ + IBr

Experimental Procedure:

-

Materials: Iodoform, bromine, carbon tetrachloride.

-

Procedure: In a reaction vessel, iodoform is dissolved in carbon tetrachloride. The solution is cooled to 0 °C in an ice bath. Bromine is then added dropwise to the stirred solution. The reaction is typically allowed to proceed for several hours at this temperature.

-

Work-up and Purification: After the reaction is complete, the mixture is washed with a solution of sodium thiosulfate (B1220275) to remove unreacted bromine, followed by washing with water. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization or chromatography. A reported yield for this reaction is 52%.[1]

Cyclopropanation of Styrene (B11656) using this compound

This compound can serve as a precursor to bromoiodocarbene, which readily undergoes cyclopropanation reactions with alkenes. A detailed protocol for the reaction with styrene under phase-transfer catalysis (PTC) is described below.[4]

Reaction Workflow:

Caption: Experimental workflow for the cyclopropanation of styrene.

Experimental Procedure:

-

Materials: Styrene, this compound, dichloromethane, tetrabutylammonium (B224687) bromide (TBAB) as the phase-transfer catalyst, 50% aqueous sodium hydroxide (B78521), diethyl ether, saturated aqueous sodium bicarbonate, brine, and anhydrous sodium sulfate.[4]

-

Procedure: To a reaction flask, add styrene (1.0 eq), this compound (1.5 eq), and dichloromethane.[4] To this solution, add the phase-transfer catalyst, tetrabutylammonium bromide (0.05 eq).[4] While stirring vigorously, slowly add a 50% aqueous sodium hydroxide solution.[4] The reaction is exothermic and should be maintained at or below 40°C.[4] Continue vigorous stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[4]

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and diethyl ether.[4] Separate the organic layer and extract the aqueous layer with diethyl ether.[4] Combine the organic layers and wash them with a saturated aqueous solution of sodium bicarbonate and then with brine.[4] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired gem-bromoiodocyclopropane.

Chemical Reactivity and Signaling Pathways

The primary reactive pathway of this compound in the presence of a strong base is the formation of bromoiodocarbene (:CBrI) through alpha-elimination. This highly reactive intermediate is the key species in cyclopropanation reactions.

Mechanism of Bromoiodocarbene Generation and Cyclopropanation:

Caption: Mechanism of bromoiodocarbene formation and cyclopropanation.

Under phase-transfer catalysis, a hydroxide ion is transported from the aqueous phase to the organic phase by a quaternary ammonium (B1175870) salt (Q⁺X⁻).[4] In the organic phase, the hydroxide ion deprotonates this compound to form the tribalomethyl anion (-CBrI₂). This anion then undergoes alpha-elimination of an iodide ion to generate the bromoiodocarbene (:CBrI). The carbene then reacts with an alkene in a cycloaddition reaction to form the corresponding gem-bromoiodocyclopropane.[1]

This compound can also react with antimony pentachloride to produce bromochloroiodomethane.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a single peak (singlet) for the single proton. The chemical shift of this proton is influenced by the electronegativity of the attached halogens. Generally, the chemical shift of protons in halomethanes increases with the electronegativity and number of halogen atoms.[5]

-

¹³C NMR: The carbon-13 NMR spectrum of this compound shows a single resonance, indicating a single carbon environment.[2]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to the C-H and C-X (X = Br, I) bond vibrations.

-

C-H stretching: A band in the region of 3000 cm⁻¹ is expected for the C-H stretching vibration.

-

C-Br stretching: A strong absorption band is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

-

C-I stretching: A strong absorption band is also expected in the lower frequency region of the fingerprint region, typically below 600 cm⁻¹.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with practical experimental protocols and spectroscopic information. This compilation of data is intended to be a valuable resource for researchers and scientists working with this versatile reagent in the field of organic synthesis and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CHBrI2 | CID 68408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Bromodiiodomethane: A Technical Guide to its CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) number and detailed safety data for bromodiiodomethane. The following sections present quantitative data, experimental protocols, and a visual representation of safety information to ensure safe handling and use in a laboratory setting.

Chemical Identification and Properties

This compound is a trihalomethane with the chemical formula CHBrI₂.[1] It is recognized by the CAS Registry Number 557-95-9 .[1][2][3]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | CHBrI₂ | [1][2][3] |

| Molar Mass | 346.73 g/mol | [1] |

| Appearance | Light yellow solid | [1] |

| Melting Point | 49 °C (120 °F; 322 K) | [1] |

| Boiling Point | 221.5 °C (430.7 °F; 494.6 K) | [1][3] |

| Density | 3.6 g/cm³ | [1][3] |

| Flash Point | 87.8 °C | [1][3] |

| Solubility | Soluble in water | [1] |

Safety and Hazard Information

The safe handling of this compound is critical due to its potential hazards. This section outlines the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information.

GHS Hazard Statements

Based on available safety data, this compound is associated with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements

To mitigate the risks associated with this compound, the following precautionary measures should be followed:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Experimental Protocols

Adherence to strict experimental protocols is essential when working with this compound to ensure personnel safety and experimental integrity.

Handling and Storage

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. The substance is light-sensitive and should be stored in an amber vial or otherwise protected from light.

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation develops or persists.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Safety Hazard and Handling Workflow

The following diagram illustrates the logical relationship between the hazards of this compound and the necessary safety precautions.

References

A Technical Guide to the Spectroscopic Data of Bromodiiodomethane

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the spectroscopic data for bromodiiodomethane (CHBrI₂), a trihalomethane of interest in organic synthesis and chemical analysis.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by detailed experimental protocols and a logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data points for structural confirmation.

¹H NMR Spectroscopy

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.0 - 8.0 (Estimated) | Singlet (s) | CHBr₂I |

Note: The chemical shift is an estimate based on trends observed in polyhalogenated methanes.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of a molecule. This compound contains a single, unique carbon atom, which gives rise to one signal in the spectrum. The significant deshielding effect of the attached bromine and iodine atoms results in a very low-field chemical shift.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Solvent | Assignment |

| -36.5 | CDCl₃ | C HBrI₂ |

| Data sourced from SpectraBase.[4] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations. The spectrum of this compound is characterized by C-H stretching and bending vibrations, as well as C-Br and C-I stretching vibrations, which typically appear in the fingerprint region.[5]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| ~3000 - 2850 | Medium | C-H Stretch |

| ~1400 - 1300 | Medium | C-H Bend (Scissoring) |

| ~750 - 550 | Strong | C-Br Stretch |

| ~600 - 500 | Strong | C-I Stretch |

Note: Wavenumber ranges are approximate and based on characteristic absorptions for haloalkanes.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is distinguished by a characteristic isotopic pattern due to the presence of one bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, leading to two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.[8][9] Iodine is monoisotopic (¹²⁷I).

Table 4: Mass Spectrometry Data for this compound

| m/z (Mass/Charge) | Relative Intensity | Assignment (Fragment Ion) |

| 348 | ~50% | [CH⁷⁹Br¹²⁷I₂]⁺ (M⁺) |

| 350 | ~50% | [CH⁸¹Br¹²⁷I₂]⁺ (M+2) |

| 221 / 223 | Variable | [CH¹²⁷I₂]⁺ |

| 219 / 221 | Variable | [CH⁷⁹Br¹²⁷I]⁺ / [CH⁸¹Br¹²⁷I]⁺ |

| 127 | High | [I]⁺ |

| 94 / 96 | Variable | [CH⁷⁹Br]⁺ / [CH⁸¹Br]⁺ |

Note: Fragmentation data is based on predicted cleavage patterns for halomethanes and isotopic abundances. The NIST Chemistry WebBook lists the availability of an electron ionization mass spectrum for this compound.[10]

Experimental Protocols

The following protocols outline standard procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.0 ppm).[3][11]

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer (e.g., Bruker, JEOL).

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a 30-45 degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire 16-64 scans for a clear signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use proton decoupling to simplify the spectrum and enhance signal via the Nuclear Overhauser Effect (NOE).[12]

-

Set the spectral width to approximately 250 ppm.

-

Use a 45-degree pulse angle.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire several hundred to several thousand scans due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Fourier-Transform Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a solid at room temperature, prepare a KBr (potassium bromide) pellet.[1]

-

Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet for volatile compounds.

-

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which plots the relative intensity of ions as a function of their m/z ratio. The most abundant ion is assigned a relative intensity of 100% (the base peak).[13]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a compound like this compound using the spectroscopic methods discussed.

Caption: Logical workflow for structural analysis using NMR, IR, and Mass Spectrometry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Dibromomethane(74-95-3) 1H NMR [m.chemicalbook.com]

- 3. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CH3Br infrared spectrum of bromomethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C2H4Br2 CH3CHBr2 infrared spectrum of 1,1-dibromoethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. Methane, bromodiiodo- [webbook.nist.gov]

- 11. CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 13Carbon NMR [chem.ch.huji.ac.il]

- 13. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

In-depth Technical Guide: Computational Insights into the Stability and Reactivity of Bromodiiodomethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodiiodomethane (CHBrI₂), a trihalomethane, presents a unique case study in computational chemistry due to the presence of three different halogen atoms bonded to a central carbon. This structural feature imparts significant reactivity and a nuanced stability profile, making it a molecule of interest in various chemical contexts, including atmospheric chemistry and synthetic organic chemistry. Understanding its thermodynamic stability and kinetic reactivity is crucial for predicting its environmental fate and harnessing its synthetic potential. This technical guide provides an in-depth analysis of the stability and reactivity of this compound based on computational studies, offering valuable data and methodological insights for researchers in the field.

Data Presentation: Thermodynamic and Kinetic Parameters

Computational studies have provided key quantitative data on the stability and bond strengths of this compound. The following tables summarize the most relevant thermodynamic and kinetic parameters derived from high-level ab initio and density functional theory (DFT) calculations.

Table 1: Calculated Thermodynamic Properties of this compound (CHBrI₂)

| Property | Value | Units | Computational Method | Reference |

| Standard Enthalpy of Formation (ΔfH°(298 K)) | 157.1 ± 9.0 | kJ mol⁻¹ | QCISD(T)/6-311+G(3df,2p)//QCISD/6-311G(d,p) with RECPs | [1] |

Table 2: Calculated Bond Dissociation Energies (BDEs) of this compound (CHBrI₂)

| Bond | BDE (298 K) | Units | Computational Method | Reference |

| H-CBrI₂ | 415.2 | kJ mol⁻¹ | Derived from ΔfH° | This work, based on[1] |

| Br-CI₂H | Not available in literature | kJ mol⁻¹ | - | - |

| I-CBrIH | Not available in literature | kJ mol⁻¹ | - | - |

Note: The C-H bond dissociation energy was calculated using the standard enthalpies of formation of CHBrI₂, the CBrI₂ radical (272.3 ± 9.0 kJ mol⁻¹[1]), and the hydrogen atom (218.0 kJ mol⁻¹).

Experimental Protocols: Computational Methodologies

The accuracy of computational predictions is intrinsically linked to the chosen theoretical methods and basis sets. The data presented in this guide are primarily based on high-level quantum chemical calculations.

Thermochemical Calculations

The standard enthalpy of formation of this compound and its corresponding radical were determined using a high-level ab initio approach.

-

Geometry Optimization and Vibrational Frequencies: The molecular structures of all species were optimized using the Quadratic Configuration Interaction with Singles and Doubles (QCISD) method in conjunction with the 6-311G(d,p) basis set.

-

Single-Point Energy Calculations: To obtain more accurate energies, single-point calculations were performed on the optimized geometries using the more sophisticated QCISD(T) method, which includes a perturbative correction for triple excitations. A larger basis set, 6-311+G(3df,2p), was employed for these calculations.

-

Relativistic Effects: For the heavy atoms, bromine and iodine, relativistic effective core potentials (RECPs) were utilized to account for the significant influence of relativistic effects on their electronic structure and energetics.

-

Isodesmic Reactions: The final enthalpies of formation were derived using isodesmic reaction schemes. This approach minimizes errors by ensuring that the number and types of chemical bonds are conserved on both sides of the reaction, leading to a cancellation of systematic errors in the calculations.

Mandatory Visualization: Reaction Pathways and Logical Relationships

To visually represent the key concepts discussed, the following diagrams have been generated using the DOT language.

Decomposition Pathways

The primary decomposition pathways of this compound involve the homolytic cleavage of its chemical bonds. The relative energies of these pathways determine the initial steps in its thermal or photochemical degradation.

Atmospheric Oxidation of Brominated Methanes

While specific data for this compound is limited, the general atmospheric oxidation mechanism for brominated methanes, such as dibromomethane, provides a logical framework for understanding its likely fate. This process is typically initiated by reaction with hydroxyl radicals.[2][3]

Computational Workflow for Thermochemical Analysis

The determination of accurate thermochemical data from first principles involves a multi-step computational workflow. This diagram illustrates the logical sequence of calculations employed in the studies cited.

Conclusion

Computational chemistry provides a powerful lens through which to examine the stability and reactivity of molecules like this compound. The calculated standard enthalpy of formation indicates it is a moderately stable compound, while the derived C-H bond dissociation energy suggests this bond is the most resistant to homolytic cleavage compared to the weaker carbon-halogen bonds. Although specific computational data on the C-Br and C-I bond dissociation energies and detailed reaction kinetics for this compound are currently scarce in the literature, the methodologies and general reaction pathways outlined in this guide for related brominated methanes offer a solid foundation for future computational investigations. Researchers and professionals in drug development can leverage these insights to better understand the chemical behavior of such polyhalogenated compounds. Further theoretical studies are encouraged to fill the existing data gaps and provide a more complete picture of the rich chemistry of this compound.

References

- 1. A computational study of the thermochemistry of bromine- and iodine-containing methanes and methyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Investigation of the atmospheric oxidation pathways of bromoform and dibromomethane: Initiation via UV photolysis and hydrogen abstraction | Semantic Scholar [semanticscholar.org]

Bromodiiodomethane: A Technical Guide to its Discovery, Properties, and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bromodiiodomethane (CHBrI₂), a trihalomethane of interest due to its natural occurrence and potential applications. This document details its physicochemical properties, synthesis, presence in the marine environment, and the analytical methodologies used for its detection and quantification.

Physicochemical Properties of this compound

This compound is a light-yellow solid at standard conditions.[1] It is characterized by its high molar mass and density, typical of polyhalogenated methanes. The compound is highly soluble in water and various organic solvents.[1] Key physicochemical data are summarized in Table 1 for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | bromo(diiodo)methane | [2] |

| Synonyms | Diiodobromomethane, BDIM | [1][2] |

| CAS Number | 557-95-9 | [1][2] |

| Molecular Formula | CHBrI₂ | [1][2] |

| Molar Mass | 346.73 g/mol | [1][2] |

| Appearance | Light yellow solid | [1] |

| Density | 3.6 ± 0.1 g/cm³ | [1] |

| Melting Point | 49 °C (322 K) | [1] |

| Boiling Point | 221.5 °C (494.6 K) | [1] |

| Flash Point | 87.8 ± 18.4 °C | [1] |

| Solubility | Soluble in water, ethanol, and various organic solvents | [1] |

Discovery and Synthesis

This compound can be synthesized in the laboratory through the halogen exchange reaction of a polyiodinated methane (B114726).

Synthetic Protocol

A common laboratory-scale synthesis involves the reaction of triiodomethane (iodoform) with bromine.[1]

Materials:

-

Triiodomethane (CHI₃)

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄)

Procedure:

-

Dissolve triiodomethane in carbon tetrachloride in a suitable reaction vessel.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add bromine to the cooled solution while stirring.

-

Maintain the reaction temperature at 0 °C for the duration of the reaction.

-

After the reaction is complete, the product can be isolated and purified using standard techniques such as crystallization or chromatography. This method has a reported yield of 52%.[1]

Natural Occurrence and Biosynthesis

The primary known natural source of this compound is marine algae.[1]

Occurrence in Marine Algae

This compound has been identified in the essential oil of the red alga Asparagopsis taxiformis.[1] This alga is a prolific producer of a wide range of halogenated secondary metabolites. While specific quantitative data for this compound across various algal species is not extensively reported, the production of other volatile halogenated organic compounds (VHOCs) by marine algae is well-documented and provides context for the potential of this compound production.[3] The co-occurrence of various brominated and iodinated methanes is common due to the nature of the enzymes involved in their biosynthesis.[3]

Table 2: Representative Volatile Halogenated Compounds Produced by Marine Algae

| Algal Species | Compound | Concentration / Production Rate | Reference(s) |

| Asparagopsis taxiformis | Bromoform (B151600) (CHBr₃) | 1 - 17.8 mg/g dry weight | [4][5] |

| Nitzschia sp. | Bromoform (CHBr₃) | Production Detected | [3] |

| Nitzschia sp. | Dibromomethane (B42720) (CH₂Br₂) | Production Detected | [3] |

| Nitzschia sp. | Diiodomethane (CH₂I₂) | Production Detected | [3] |

| Non-axenic diatom cultures | Bromoiodomethane (CH₂BrI) | Production Detected | [3] |

Biosynthesis in Marine Algae

The biosynthesis of this compound and other VHOCs in marine algae is primarily catalyzed by vanadium-dependent haloperoxidase (V-HPO) enzymes.[6] These enzymes facilitate the oxidation of halides (bromide and iodide) in the presence of hydrogen peroxide (H₂O₂), generating highly reactive halogenating species.[6][7] These species then react with an organic substrate to form the halogenated compound.[6]

The proposed biosynthetic pathway involves the following key steps:

-

Enzyme Activation: The vanadium center in the haloperoxidase reacts with hydrogen peroxide.[8]

-

Halide Oxidation: The activated enzyme complex oxidizes bromide (Br⁻) and iodide (I⁻) ions, forming reactive electrophilic halogen species, likely hypobromous acid (HOBr) and hypoiodous acid (HOI) or enzyme-bound equivalents.[6][8]

-

Halogenation of Substrate: These reactive halogenating species sequentially or competitively halogenate a nucleophilic carbon source, such as a methyl group donor, leading to the formation of mixed halomethanes like this compound.[6]

Caption: Proposed biosynthetic pathway of this compound via vanadium haloperoxidase.

Presence in Seawater and Formation as a Disinfection Byproduct

Beyond direct biosynthesis by algae, this compound and related compounds can be formed in aquatic environments through chemical reactions, particularly during water disinfection.

Volatile Organic Halogens in Seawater and the Atmosphere

Volatile halogenated organic compounds, including those containing bromine and iodine, are naturally produced in the ocean and contribute to the global biogeochemical cycles of halogens.[9] These compounds can be emitted from the sea surface into the atmosphere. While specific flux data for this compound is limited, studies have quantified the sea-to-air flux for related compounds like bromoform (CHBr₃) and dibromomethane (CH₂Br₂).[9]

Formation During Water Disinfection

Trihalomethanes (THMs) are well-known disinfection byproducts (DBPs) formed when water containing natural organic matter is treated with chlorine.[10][11] The presence of bromide (Br⁻) and iodide (I⁻) ions in the source water can lead to the formation of brominated and iodinated THMs, including mixed species like this compound.[10][12] The reactions proceed as chlorine oxidizes the halides to more reactive species (hypobromite and hypoiodite), which then participate in the haloform reaction with organic precursors.[11][13] The formation of these mixed-halogen THMs is a concern in drinking water treatment, especially in coastal areas prone to seawater intrusion or in source waters with naturally high halide concentrations.[10]

Experimental Protocols for Analysis

The analysis of volatile halogenated compounds such as this compound from complex matrices like algal tissue or water requires sensitive and specific analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the standard technique for identification and quantification.[3]

Sample Collection and Preparation

-

Algal Samples: Fresh algal material should be collected and processed immediately or stored frozen (e.g., at -20°C) to prevent the loss of volatile compounds. The samples are typically rinsed with sterile seawater to remove debris. For analysis, a known weight of the fresh or freeze-dried tissue is used.[3]

-

Water Samples: Water samples should be collected in glass vials with zero headspace to prevent volatilization. The addition of a quenching agent (e.g., sodium thiosulfate) may be necessary if residual disinfectant is present.

Extraction of Volatile Compounds

Two common methods for extracting volatile compounds from the sample matrix are:

-

Solvent Extraction: A known amount of the homogenized sample is placed in a sealed vial with a high-purity solvent (e.g., pentane, hexane, dichloromethane). An internal standard (e.g., a deuterated analogue) is added for accurate quantification. The mixture is agitated, and the organic phase is carefully separated for analysis.[3]

-

Purge and Trap (P&T) or Headspace Solid-Phase Microextraction (SPME): These are preferred methods for trace analysis of highly volatile compounds. An inert gas is bubbled through the sample (P&T), or a coated fiber is exposed to the headspace above the sample (SPME). The trapped volatiles are then thermally desorbed into the GC inlet.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injector: Splitless or on-column injection is used for trace analysis to ensure the maximum transfer of analytes to the column.[3]

-

GC Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.

-

Oven Temperature Program: A temperature gradient is employed for effective separation, starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 250°C).[3]

-

Carrier Gas: High-purity helium is the standard carrier gas.[3]

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV is standard.[3]

-

Acquisition Mode: Full scan mode is used for initial identification of unknown compounds. Selected Ion Monitoring (SIM) mode is used for target compound quantification, offering enhanced sensitivity by monitoring specific mass-to-charge ratio (m/z) ions characteristic of this compound.[3]

-

-

Quantification: A calibration curve is constructed using certified standards of this compound at multiple concentrations. The concentration in the sample is determined by comparing its peak area, normalized to the internal standard, against the calibration curve.[3]

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound is a halogenated methane with a known synthetic pathway and established physicochemical properties. Its natural occurrence is primarily linked to the metabolic activity of marine algae, particularly Asparagopsis taxiformis, through the action of haloperoxidase enzymes. The compound can also be formed as a disinfection byproduct during the chlorination of water containing bromide and iodide. The analytical methods for its detection and quantification are well-established, relying on chromatographic separation coupled with mass spectrometric detection. Further research into the precise concentrations of this compound in various marine environments and its potential biological activities could provide valuable insights for both environmental science and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CHBrI2 | CID 68408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Rumen microbial degradation of bromoform from red seaweed (Asparagopsis taxiformis) and the impact on rumen fermentation and methanogenic archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of vanadium haloperoxidases in the formation of volatile brominated compounds and their impact on the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the Chemistry and Biology of Vanadium-dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unraveling the molecular basis of substrate specificity and halogen activation in vanadium-dependent haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ACP - Emission of volatile halogenated organic compounds over various Dead Sea landscapes [acp.copernicus.org]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. The Chemistry of Disinfectants in Water: Reactions and Products - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Effect of bromide and iodide ions on the formation and speciation of disinfection byproducts during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Solubility of Bromodiiodomethane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of bromodiiodomethane (CHBrI₂), a trihalomethane compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on presenting the available qualitative data. To offer a broader context for researchers, this guide also includes quantitative solubility data for the related trihalomethanes, bromodichloromethane (B127517) and bromoform.

Furthermore, this guide furnishes detailed experimental protocols for determining the solubility of haloalkanes, which can be readily adapted for this compound. A logical workflow for these experimental procedures is also provided in a visual format to aid in laboratory application.

Data Presentation: Solubility of this compound and Related Compounds

The solubility of a compound is a critical parameter in process development, enabling informed decisions on solvent selection for synthesis, purification, and formulation. The following tables summarize the available solubility data for this compound and provide quantitative data for analogous compounds for comparative purposes.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Solubility Profile |

| Ethanol | C₂H₅OH | Highly Soluble |

| Chloroform | CHCl₃ | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Slightly Soluble |

| Various Organic Solvents | - | Highly Soluble |

Table 2: Quantitative Solubility of Bromodichloromethane and Bromoform in Common Organic Solvents

| Solvent | Chemical Formula | Solute | Solubility | Temperature (°C) |

| Ethanol | C₂H₅OH | Bromodichloromethane | Very Soluble | Not Specified |

| Ethanol | C₂H₅OH | Bromoform | Miscible[1] | Not Specified |

| Acetone | C₃H₆O | Bromodichloromethane | Very Soluble[2] | Not Specified |

| Acetone | C₃H₆O | Bromoform | Miscible[3] | Not Specified |

| Benzene | C₆H₆ | Bromodichloromethane | Very Soluble[2] | Not Specified |

| Benzene | C₆H₆ | Bromoform | Miscible[3] | Not Specified |

| Chloroform | CHCl₃ | Bromodichloromethane | Miscible[4] | Not Specified |

| Chloroform | CHCl₃ | Bromoform | Miscible[5] | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Bromodichloromethane | Very Soluble | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Bromoform | Miscible[3] | Not Specified |

| Carbon Tetrachloride | CCl₄ | Bromodichloromethane | Slightly Soluble[4] | Not Specified |

Disclaimer: The data in Table 2 is provided for comparative purposes to give researchers an indication of the expected solubility behavior of a trihalomethane. These values should not be used as a direct substitute for experimentally determined solubility data for this compound.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following experimental protocols are recommended. These methods are widely accepted for determining the solubility of solid and liquid organic compounds in various solvents.

Isothermal Shake-Flask Method (The Gold Standard)

This method is considered the most reliable for determining thermodynamic solubility.

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solute is essential to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is typically recommended, with periodic sampling to confirm that the concentration has reached a plateau.

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the withdrawn sample through a syringe filter to remove any suspended microparticles.

-

Dilute the filtered sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC, or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Data Expression:

-

Solubility is typically expressed in units of g/100 mL, mg/mL, or mol/L.

Gravimetric Method

This is a simpler, though potentially less precise, method suitable for non-volatile solutes.

Objective: To determine the mass of this compound dissolved in a known mass of solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Thermostatically controlled environment

-

Analytical balance

-

Evaporating dish

-

Filtration apparatus

Procedure:

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution as described in the Isothermal Shake-Flask Method (Step 1).

-

-

Sample Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Withdraw a known mass of the clear, saturated supernatant and transfer it to the pre-weighed evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or under gentle heat) until the solute is completely dry.

-

Cool the evaporating dish to room temperature in a desiccator and weigh it again.

-

The difference in mass corresponds to the mass of the dissolved this compound.

-

Calculation:

-

Solubility ( g/100 g solvent) = (mass of solute / mass of solvent) x 100

Mandatory Visualization

Caption: A generalized workflow for the experimental determination of solubility.

References

- 1. Bromoform - Wikipedia [en.wikipedia.org]

- 2. Table 4-2, Physical and Chemical Properties of Bromodichloromethane - Toxicological Profile for Bromodichloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. atamankimya.com [atamankimya.com]

- 4. Bromodichloromethane | CHBrCl2 | CID 6359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for bromodiiodomethane (CHBrI2) and a series of related halomethanes, including iodomethane (B122720) (CH3I), diiodomethane (B129776) (CH2I2), bromoiodomethane (B1195271) (CH2BrI), and dibromomethane (B42720) (CH2Br2). This document summarizes key quantitative data, details relevant experimental and computational methodologies, and presents visual workflows to aid in understanding the acquisition and application of this information.

Thermochemical Data

The following tables present a summary of the available thermochemical data for this compound and its related compounds. These values are crucial for understanding the stability, reactivity, and energetics of these molecules.

Enthalpies of Formation

The standard enthalpy of formation (ΔfH°₂₉₈) is a fundamental thermodynamic property that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. The data presented here are derived from computational studies, which have become a reliable source of thermochemical information, particularly for reactive or difficult-to-synthesize species.

| Compound | Formula | ΔfH°₂₉₈ (kJ/mol) | Computational Method | Reference |

| This compound | CHBrI₂ | 157.1 | QCISD(T)/6-311+G(3df,2p) | [1] |

| Iodomethane | CH₃I | -14.1 to -13.1 | Not Specified | [2] |

| Diiodomethane | CH₂I₂ | 108.1 | QCISD(T)/6-311+G(3df,2p) | [1] |

| Bromoiodomethane | CH₂BrI | 56.8 | QCISD(T)/6-311+G(3df,2p) | [1] |

| Dibromomethane | CH₂Br₂ | 4.3 | QCISD(T)/6-311+G(3df,2p) | [1] |

Ionization Energies

Ionization energy (IE) is the minimum energy required to remove an electron from a gaseous atom or molecule. This property is critical for understanding the behavior of these compounds in mass spectrometry and their potential to form cations in various chemical environments.

| Compound | Formula | Ionization Energy (eV) | Experimental/Computational Method | Reference |

| This compound | CHBrI₂ | No data available | - | - |

| Iodomethane | CH₃I | 9.54 | Photoelectron Spectroscopy | [3] |

| Diiodomethane | CH₂I₂ | 9.46 ± 0.02 | Photoionization | [4] |

| Bromoiodomethane | CH₂BrI | No data available | - | - |

| Dibromomethane | CH₂Br₂ | 10.24 ± 0.02 | Photoionization | [5] |

Bond Dissociation Energies

Bond dissociation energy (BDE) is the enthalpy change that occurs upon the homolytic cleavage of a bond in the gas phase. BDEs are essential for predicting reaction mechanisms and the stability of chemical species.

| Compound | Bond | Bond Dissociation Energy (kJ/mol) | Method | Reference |

| Dibromomethane | C-Br | 285 | Not Specified | [6] |

| Diiodomethane | C-I | 215.5 ± 0.8 | Velocity-map ion imaging | [7] |

| General C-H | C-H | ~413 | Average Value | [8] |

| General C-Br | C-Br | ~276 | Average Value | [9] |

| General C-I | C-I | ~240 | Average Value | [8] |

Methodologies for Thermochemical Data Determination

The accurate determination of thermochemical data relies on a combination of sophisticated experimental techniques and high-level computational methods.

Experimental Protocol: Photoionization Mass Spectrometry (PIMS)

Photoionization mass spectrometry is a powerful technique for determining ionization energies and appearance energies of fragment ions, which can be used to derive bond dissociation energies.

General Procedure:

-

Sample Introduction: The volatile halomethane sample is introduced into a high-vacuum chamber, often as a molecular beam to ensure collision-free conditions and to cool the molecules to low internal temperatures.

-

Ionization: The molecular beam is crossed with a beam of monochromatic photons, typically in the vacuum ultraviolet (VUV) range. The photon energy is scanned across a range that encompasses the ionization thresholds of the parent molecule and the appearance thresholds of its fragments.

-

Mass Analysis: The resulting ions are extracted and guided into a mass spectrometer (e.g., time-of-flight or quadrupole) which separates them based on their mass-to-charge ratio.

-

Ion Detection: A detector counts the number of ions of each mass as a function of the photon energy.

-

Data Analysis: The photoionization efficiency (PIE) curve, a plot of ion signal versus photon energy, is generated for the parent ion and each fragment ion. The onset of the PIE curve for the parent ion corresponds to the adiabatic ionization energy. The onset for a fragment ion is its appearance energy.

Key Parameters:

-

Photon Source: Synchrotron radiation or laboratory-based sources like hydrogen or rare gas discharge lamps are commonly used to generate tunable VUV photons.

-

Energy Resolution: High-resolution monochromators are employed to achieve precise control over the photon energy.

-

Temperature and Pressure: The sample is typically cooled to low temperatures to reduce thermal broadening of the ionization thresholds. The pressure in the ionization region is kept very low to avoid ion-molecule reactions.

Computational Protocol: Gaussian-3 (G3) Theory and Variants (e.g., G3B3)

Gaussian-n theories are composite computational methods designed to achieve high accuracy in thermochemical calculations. G3B3 is a variation that utilizes B3LYP density functional theory for geometry optimizations and frequency calculations, which is computationally less expensive than the methods used in the original G3 theory.

Step-by-Step G3B3 Calculation Workflow:

-

Geometry Optimization: The molecular geometry is optimized using the B3LYP density functional with the 6-31G(d) basis set.

-

Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the same B3LYP/6-31G(d) level of theory. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy. The frequencies are typically scaled by an empirical factor to better match experimental values.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets on the B3LYP/6-31G(d) optimized geometry. These include:

-

QCISD(T)/6-31G(d)

-

MP4/6-31+G(d)

-

MP4/6-31G(2df,p)

-

MP2(Full)/G3Large

-

-

Energy Correction and Extrapolation: The results of these single-point calculations are combined in a specific formula that aims to extrapolate to the complete basis set limit and to account for electron correlation effects more accurately.

-

Higher-Level Correction (HLC): A final empirical correction, the HLC, is added to the total energy to compensate for remaining deficiencies in the method. The parameters for the HLC are determined by fitting to a large set of accurate experimental data.

Active Thermochemical Tables (ATcT) Approach

The Active Thermochemical Tables (ATcT) approach is a paradigm shift in the generation of thermochemical data. Instead of a sequential determination of values, ATcT constructs a thermochemical network (TN) comprising all available high-quality experimental and theoretical data for a set of related species. This network is then solved simultaneously using a statistical approach to yield a set of internally consistent and highly accurate thermochemical values.

ATcT Workflow:

-

Data Collection: All available relevant experimental measurements (e.g., reaction enthalpies, ionization energies, appearance energies) and high-level theoretical calculations are collected.

-

Thermochemical Network Construction: The collected data points are used to construct a network of chemical reactions and relationships connecting the various chemical species.

-

Statistical Analysis and Network Solution: The network is treated as a system of equations, and a weighted least-squares analysis is performed to find the optimal solution that satisfies all the relationships within their uncertainties. This process identifies and resolves inconsistencies between different data sources.

-

Data Dissemination: The resulting self-consistent and highly accurate thermochemical data are made available through the ATcT database.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships discussed in this guide.

Caption: Workflow of the Active Thermochemical Tables (ATcT) approach.

Caption: Generalized experimental workflow for Photoionization Mass Spectrometry.

References

- 1. Diiodomethane | CH2I2 | CID 6346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ionization energy [chemedx.org]

- 4. surface-tension.de [surface-tension.de]

- 5. pubs.aip.org [pubs.aip.org]

- 6. webqc.org [webqc.org]

- 7. Near-UV photodissociation dynamics of CH2I2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Covalent Bond Energies [gchem.cm.utexas.edu]

- 9. The dissociation energy of a carbon-bromine bond is typically - Brown 14th Edition Ch 18 Problem 17a [pearson.com]

An Initial Investigation into the Synthetic Utility of Bromodiiodomethane

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Bromodiiodomethane (CHBrI₂) is a trihalomethane notable for its high reactivity and utility as a precursor in various organic transformations. This technical guide provides an in-depth analysis of its core synthetic applications, focusing on its role in the generation of reactive intermediates for cyclopropanation reactions. Detailed experimental methodologies, structured data tables for key properties, and process visualizations are presented to facilitate its practical application in research and development, particularly within the realms of medicinal chemistry and novel material synthesis.

Introduction to this compound

This compound is a halogenated methane (B114726) derivative containing one bromine and two iodine atoms.[1] Found naturally in the oil of the alga Asparagopsis taxiformis, it is a light-yellow solid at standard conditions.[1][2] Its significant reactivity, stemming from the presence of multiple halogen atoms, makes it a valuable reagent in organic synthesis.[2][3] The primary utility of this compound lies in its ability to serve as a precursor to bromoiodocarbene or related carbenoid species, which are highly reactive intermediates for constructing strained ring systems.[2] This guide will explore its synthesis, key reactions, and detailed protocols for its use.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for safe handling, reaction planning, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 557-95-9 | [2][4] |

| Molecular Formula | CHBrI₂ | [1][4] |

| Molar Mass | 346.73 g/mol | [1][4] |

| Appearance | Light yellow solid | [2] |

| Melting Point | 49 °C | [2] |

| Boiling Point | 221.5 °C | [2] |

| Density | 3.6 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in water, ethanol, and various organic solvents | [2] |

| SMILES | C(Br)(I)I | [1][2] |

| InChI Key | PTGIGXMFLYACDM-UHFFFAOYSA-N | [1][2] |

Core Reactivity and Synthetic Pathways

The synthetic utility of this compound is fundamentally linked to its ability to generate a highly reactive bromoiodocarbene intermediate. This species can then engage in various transformations, with cyclopropanation being the most prominent.

In the presence of a strong base, such as sodium hydroxide (B78521) with a phase-transfer catalyst like benzyltriethylammonium chloride, this compound can undergo α-elimination to form bromoiodocarbene (:CBrI).[2] This highly electrophilic species readily reacts with electron-rich systems like alkenes.

Alternatively, in a manner analogous to the Simmons-Smith reaction which uses diiodomethane, this compound can react with activated metals like a zinc-copper couple or organometallic reagents such as diethylzinc.[5][6][7] This forms a metal carbenoid (e.g., IZnCHBrI), which behaves as a carbene equivalent but is often more stable and selective.[8]

The addition of the carbene or carbenoid derived from this compound to an alkene is a powerful method for synthesizing cyclopropane (B1198618) rings.[2][6] This reaction is a type of cheletropic addition and is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[6][7] For instance, a cis-alkene will yield a cis-substituted cyclopropane.[8] This stereospecificity is a key advantage in synthetic design.

This compound can also serve as a building block for other mixed halogenated methanes. A notable example is its reaction with antimony pentachloride (SbCl₅), which results in a halogen exchange to produce bromochloroiodomethane (CHBrClI).[2][9]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in a representative cyclopropanation reaction.

This protocol is based on the established literature procedure.[2]

-

Reaction: Iodoform (B1672029) (triiodomethane) is reacted with bromine to yield this compound.

-

Reagents:

-

Iodoform (CHI₃)

-

Liquid Bromine (Br₂)

-

Carbon tetrachloride (CCl₄), anhydrous

-

-

Procedure:

-

In a round-bottom flask cooled to 0 °C in an ice bath, dissolve iodoform in anhydrous carbon tetrachloride.

-

Slowly add a solution of bromine in carbon tetrachloride dropwise to the iodoform solution with continuous stirring.

-

Maintain the temperature at 0 °C throughout the addition.

-

After the addition is complete, allow the reaction to stir for an additional hour at 0 °C.

-

The reaction mixture can then be worked up by washing with an aqueous solution of sodium thiosulfate (B1220275) to remove unreacted bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography. A reported yield for this reaction is approximately 52%.[2]

-

The following is a representative protocol for the cyclopropanation of an alkene using a trihalomethane and a zinc-copper couple, adapted from established methods for analogous reagents like dibromoiodomethane.[5] This procedure is directly applicable to this compound for the synthesis of bromoiiodocyclopropanes.

-

Materials & Equipment:

-

Flame-dried, three-necked round-bottom flask with a magnetic stir bar

-

Dropping funnel and a nitrogen/argon inlet

-

Zinc-Copper (Zn(Cu)) couple

-

Alkene substrate

-

This compound (CHBrI₂)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

-

Safety Precautions: Trihalomethanes are hazardous and should be handled in a well-ventilated fume hood.[3] Mandatory personal protective equipment (PPE) includes chemical safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile).[5]

-

Detailed Procedure:

-

Reaction Setup: To the flame-dried flask under an inert atmosphere (N₂ or Ar), add the Zn(Cu) couple. Add anhydrous dichloromethane via syringe and cool the resulting suspension to 0 °C in an ice bath.[5]

-

Reagent Addition: Dissolve this compound in anhydrous DCM and add it dropwise to the cooled zinc suspension over 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes to allow for carbenoid formation. Subsequently, add the alkene, dissolved in anhydrous DCM, dropwise to the reaction mixture over 30 minutes.[5]

-

Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM. Combine the organic layers and wash with brine.[5]

-

Purification: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired bromoiiodocyclopropane.[5]

-

Applications in Drug Development and Medicinal Chemistry

While direct applications of this compound in approved pharmaceuticals are not widely documented, its utility lies in the construction of key structural motifs relevant to drug discovery.

-

Cyclopropane Ring Introduction: The cyclopropane moiety is of significant interest in medicinal chemistry.[10] It acts as a "bioisostere" for double bonds and other functional groups, imparting unique conformational constraints, improving metabolic stability, and modulating lipophilicity in drug candidates. The use of this compound provides a direct route to functionalized cyclopropanes that can serve as versatile building blocks for more complex molecular architectures.[10]

-

Scaffold Development: Bromine-containing compounds are integral to the development of a wide range of pharmaceuticals, including antimicrobial, antiviral, and anticancer agents.[11] The ability to use this compound to introduce a bromo-functionalized scaffold allows for further synthetic elaboration, such as cross-coupling reactions, to build diverse compound libraries for screening.

Conclusion

This compound is a potent and versatile reagent in organic synthesis, primarily valued for its role as a bromoiodocarbene precursor. Its application in the stereospecific cyclopropanation of alkenes provides a reliable method for accessing structurally important bromoiiodocyclopropanes. The detailed protocols and workflow visualizations provided in this guide offer a practical framework for researchers and drug development professionals to leverage the synthetic potential of this reactive trihalomethane in their work. Proper adherence to safety protocols is critical when handling this and related compounds.

References

- 1. This compound | CHBrI2 | CID 68408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CAS 557-95-9: this compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Bromochloroiodomethane - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

Methodological & Application

Application Notes and Protocols for Simmons-Smith Cyclopropanation Reactions Using Bromodiiodomethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Simmons-Smith reaction is a fundamental and widely utilized method in organic synthesis for the stereospecific conversion of alkenes into cyclopropanes.[1][2][3][4] This reaction typically employs an organozinc carbenoid, generated from a dihaloalkane and a zinc-copper couple, to deliver a methylene (B1212753) group to a double bond.[1] The resulting cyclopropane (B1198618) motif is a crucial structural component in a vast array of biologically active compounds, including numerous pharmaceuticals and natural products, where it imparts unique conformational rigidity and metabolic stability.[1][3]

While diiodomethane (B129776) (CH₂I₂) is the conventional reagent for this transformation, its high cost can be a significant drawback, particularly in large-scale syntheses.[1] Bromodiiodomethane (CHBr₂I) presents a more cost-effective alternative for the generation of the reactive carbenoid species.[1] These application notes provide detailed protocols and a comprehensive overview of the use of this compound in Simmons-Smith cyclopropanation reactions, tailored for professionals in research and drug development.

Reaction Mechanism and Stereochemistry

The Simmons-Smith reaction proceeds via a concerted mechanism, which is the basis for its high degree of stereospecificity.[1][2] The stereochemistry of the starting alkene is retained in the cyclopropane product; for instance, a cis-alkene will afford a cis-disubstituted cyclopropane, while a trans-alkene will yield a trans-disubstituted product.[1]